N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Description
N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a methoxyphenyl group and an imidazole moiety, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O2S with a molecular weight of 353.44 g/mol. The compound features a sulfenamide linkage, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19N3O2S |
Molecular Weight | 353.44 g/mol |
LogP | 4.7773 |
Polar Surface Area | 43.211 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest a promising potential for treating conditions like Alzheimer's disease and renal disorders:
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
Urease | 1.21 ± 0.005 |
Case Studies
In a series of experiments, the compound was tested in vitro for its effectiveness against specific targets:
- Acetylcholinesterase Inhibition : The compound demonstrated potent inhibition with an IC50 value significantly lower than standard inhibitors, suggesting it could be developed as a therapeutic agent for neurodegenerative diseases.
- Antibacterial Screening : A study involving multiple bacterial strains revealed that the compound showed varying degrees of effectiveness, particularly against gram-positive bacteria, indicating its potential as an antibacterial agent.
- Anticancer Activity : Initial findings suggest that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer mechanisms.
Mechanistic Insights
The biological activity of this compound can be attributed to the presence of the imidazole ring, which has been associated with various pharmacological effects. The sulfenamide functionality enhances its interaction with biological macromolecules, facilitating enzyme inhibition and receptor binding.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-3-5-16(12-14)22-11-10-20-19(22)25-13-18(23)21-15-6-8-17(24-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUVGHWAMCKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.